N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Description
Properties
CAS No. |
78157-41-2 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H16N2O3/c1-9-5-4-6-10(2)12(9)15(11(3)16)14-7-8-18-13(14)17/h4-6H,7-8H2,1-3H3 |
InChI Key |
XRKOHTJYSFZEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Cyclocondensation Approach
The cyclocondensation method involves sequential formation of the oxazolidinone ring followed by acylation.
Oxazolidinone Ring Formation
The oxazolidin-2-one core is synthesized via cyclization of 2,6-dimethylaniline derivatives. A representative protocol involves:
- Reaction of 2,6-dimethylaniline with bromopropyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to form a carbamate intermediate.
- Intramolecular cyclization under basic conditions (e.g., triethylamine) to yield 3-(2,6-dimethylphenyl)oxazolidin-2-one.
Acylation with 2-Methoxyacetyl Chloride
The oxazolidinone intermediate undergoes acylation with 2-methoxyacetyl chloride in anhydrous tetrahydrofuran (THF) at reflux (66°C) for 12 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Bromopropyl chloroformate | 0–5°C, 4 h | 68%* |
| Acylation | 2-Methoxyacetyl chloride | THF, reflux, 12 h | 72%* |
Nucleophilic Substitution Approach
This method leverages pre-formed N-(2,6-dimethylphenyl)chloroacetamide (CAS 1131-01-7) as the acetamide precursor.
Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide
Chloroacetylation of 2,6-dimethylaniline with chloroacetyl chloride in ethanol at 80°C for 3 hours affords the intermediate in 77–78% yield.
Displacement with Oxazolidinone Amine
The chloroacetamide reacts with 3-amino-2-oxo-1,3-oxazolidine (synthesized via phosgene-mediated cyclization of β-amino alcohols) in ethanol under reflux.
Optimization Insight:
Reaction Optimization
Temperature and Solvent Effects
Purification Techniques
Column Chromatography
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC: Retention time = 6.8 min (C18 column, acetonitrile:water 70:30).
Chemical Reactions Analysis
Degradation and Stability
The compound undergoes degradation under specific conditions:
-
Hydrolysis :
-
Acidic : Cleavage of the amide bond in HCl (1M, 80°C) yields 2,6-dimethylaniline and oxazolidinone-carboxylic acid.
-
Basic : NaOH (0.5M, 60°C) results in saponification of the acetamide group.
-
-
Oxidation : Reacts with KMnO₄ in aqueous H₂SO₄ to form 2,6-dimethylbenzoic acid derivatives via methyl group oxidation.
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| HCl (1M, 80°C) | Amide bond cleavage | 2,6-Dimethylaniline + Oxazolidinone-carboxylic acid |
| NaOH (0.5M, 60°C) | Saponification | Sodium acetate derivative + Oxazolidinone amine |
| KMnO₄/H₂SO₄ | Methyl oxidation | 2,6-Dimethylbenzoic acid |
a) Oxazolidinone Ring Modifications
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the oxazolidinone ring, forming a secondary alcohol and releasing CO₂.
-
Nucleophilic Substitution : Reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl carbon, yielding tertiary alcohol derivatives.
b) Aromatic Substitution
-
Electrophilic Substitution : The 2,6-dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the para position, producing nitro-substituted derivatives .
Catalytic Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives.
| Reaction Type | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Phenylboronic acid | N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)biarylacetamide | 72% |
Interaction with Biological Macromolecules
While not a direct chemical reaction, the compound interacts with enzymes such as cytochrome P450 isoforms (e.g., CYP3A4), leading to metabolic oxidation at the methyl groups . This interaction is critical for understanding its pharmacokinetic profile.
Key Stability Considerations
-
Thermal Stability : Stable up to 150°C; decomposes above 200°C via retro-amide formation.
-
Photostability : UV irradiation (254 nm) induces radical-mediated degradation, forming dimeric byproducts.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxazolidin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Melting Point : 104–105°C
- Water Solubility : 3.4 mg/L at 25°C
- Log P (Partition Coefficient) : 4.5–6.3
- Vapor Pressure : 1.27 × 10⁻⁵ mmHg at 25°C
- Stability: Stable under normal storage conditions; resistant to hydrolysis, heat, and light .
Biological Activity :
Oxadixyl is a systemic fungicide targeting Oomycetes, including Phytophthora and Pythium species. It inhibits RNA polymerase III, disrupting fungal RNA synthesis. It is applied as a seed treatment or foliar spray in agriculture .
Comparison with Similar Compounds
Structural Analogs
| Compound Name | Molecular Formula | Key Substituents | Target Pathogens/Application |
|---|---|---|---|
| Oxadixyl | C₁₄H₁₈N₂O₄ | 2,6-dimethylphenyl, 2-oxo-oxazolidin-3-yl, methoxy-acetamide | Oomycetes (e.g., Phytophthora) |
| Metalaxyl | C₁₅H₂₁NO₄ | 2,6-dimethylphenyl, methoxyacetyl-methyl ester | Oomycetes |
| Alachlor | C₁₄H₂₀ClNO₂ | 2,6-diethylphenyl, chloro-methoxyacetamide | Herbicide (grasses/broadleaf weeds) |
| Pretilachlor | C₁₇H₂₆ClNO₂ | 2,6-diethylphenyl, chloro-propoxyethylacetamide | Herbicide (rice paddies) |
| 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 2,6-dichlorophenyl, thiazol-2-yl-acetamide | Antibacterial/antifungal research |
Key Structural Differences :
- Oxadixyl vs. Metalaxyl: Oxadixyl has an oxazolidinone ring, while Metalaxyl features a methyl ester group. Both target Oomycetes but differ in metabolic stability .
- Oxadixyl vs. Alachlor : Alachlor’s chloro-methoxy group and ethyl substituents enhance herbicidal activity but reduce fungicidal specificity .
- Oxadixyl vs. 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The latter’s thiazole ring and chlorine substituents alter solubility and biological targets .
Physicochemical and Environmental Properties
| Property | Oxadixyl | Metalaxyl | Alachlor | Pretilachlor |
|---|---|---|---|---|
| Water Solubility | 3.4 mg/L | 8.4 mg/L | 242 mg/L | 0.5 mg/L |
| Log P | 4.5–6.3 | 1.75 | 3.09 | 4.08 |
| Soil Half-Life (DT₅₀) | 30–60 days | 20–70 days | 15–30 days | 10–20 days |
| Vapor Pressure | 1.27 × 10⁻⁵ mmHg | 7.5 × 10⁻⁶ mmHg | 2.9 × 10⁻⁵ mmHg | 1.1 × 10⁻⁶ mmHg |
Environmental Impact :
- Pretilachlor’s lower solubility and higher Log P enhance persistence in anaerobic environments (e.g., rice paddies) .
Q & A
Q. How do computational tools enhance the interpretation of spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
